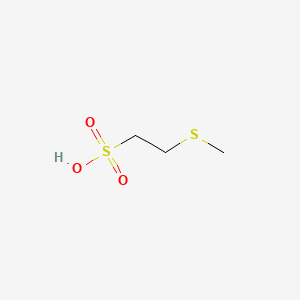
10,11-Methylenedioxy-20(RS)-camptothecin
Overview
Description
10,11-Methylenedioxy-20(RS)-camptothecin is a synthetic derivative of camptothecin, a natural alkaloid extracted from the bark of the Camptotheca acuminata tree. This compound is known for its potent anti-cancer properties, particularly its ability to inhibit the enzyme topoisomerase I, which is crucial for DNA replication and transcription.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 10,11-Methylenedioxy-20(RS)-camptothecin typically involves multiple steps, starting from camptothecin. The key steps include:
Protection of the hydroxyl groups: This is often achieved using silyl or benzyl protecting groups.
Formation of the methylenedioxy bridge: This step involves the reaction of the protected camptothecin with formaldehyde and a suitable acid catalyst to form the methylenedioxy group.
Deprotection: The final step involves the removal of the protecting groups to yield the desired compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions: 10,11-Methylenedioxy-20(RS)-camptothecin undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the methylenedioxy group, potentially leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the lactone ring, converting it into a more stable carboxylate form.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Carboxylate forms of camptothecin.
Substitution: Various functionalized camptothecin derivatives.
Scientific Research Applications
10,11-Methylenedioxy-20(RS)-camptothecin has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying the reactivity of camptothecin derivatives.
Biology: Employed in studies investigating the mechanisms of topoisomerase I inhibition.
Medicine: Explored as a potential anti-cancer agent, particularly in the treatment of solid tumors.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in quality control.
Mechanism of Action
The primary mechanism of action of 10,11-Methylenedioxy-20(RS)-camptothecin involves the inhibition of topoisomerase I. This enzyme is responsible for relieving torsional strain in DNA during replication and transcription. By stabilizing the topoisomerase I-DNA complex, this compound prevents the re-ligation of the DNA strand, leading to DNA damage and ultimately cell death. This mechanism is particularly effective against rapidly dividing cancer cells.
Comparison with Similar Compounds
Camptothecin: The parent compound from which 10,11-Methylenedioxy-20(RS)-camptothecin is derived.
Topotecan: A water-soluble derivative of camptothecin used in cancer therapy.
Irinotecan: Another camptothecin derivative, widely used in the treatment of colorectal cancer.
Uniqueness: this compound is unique due to its methylenedioxy group, which enhances its stability and potency compared to camptothecin. This modification also improves its ability to inhibit topoisomerase I, making it a valuable compound in cancer research and therapy.
Properties
IUPAC Name |
5-ethyl-5-hydroxy-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(13),2,4(9),14,16,21,23-heptaene-6,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O6/c1-2-21(26)13-5-15-18-11(7-23(15)19(24)12(13)8-27-20(21)25)3-10-4-16-17(29-9-28-16)6-14(10)22-18/h3-6,26H,2,7-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPFYDENHBPRCTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C3=C2)N=C5C=C6C(=CC5=C4)OCO6)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


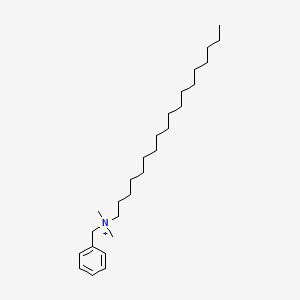
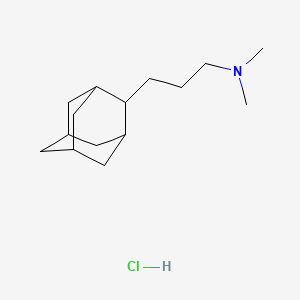
![2-[3-(4-Chlorophenyl)-5-methoxyphenyl]acetic acid](/img/structure/B1222172.png)

![Triphenyleno[1,12-bcd]thiophene](/img/structure/B1222175.png)
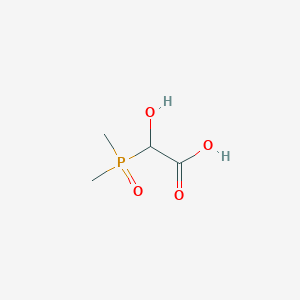

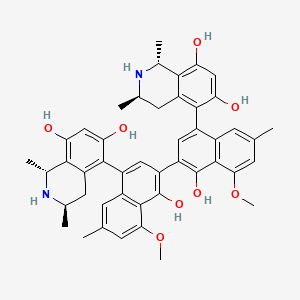
![2-[[[2-[(2-Aminoethyl)amino]ethyl]amino]methyl]phenol](/img/structure/B1222181.png)
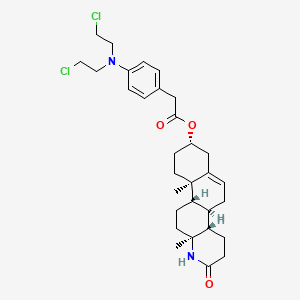
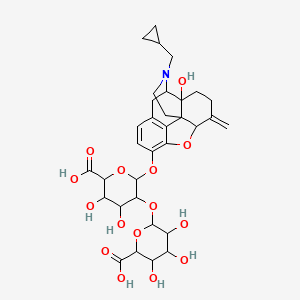
![2-Methyl-2-[4-(1-methyl-1-phenylethyl)phenoxy]propanoic acid](/img/structure/B1222185.png)
